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Octahydro-1h-pyrido[1,2-a]pyrazine

Cat. No.: B1149051
CAS No.: 150208-67-6
M. Wt: 140.22604
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Description

Historical Context of Pyrido[1,2-a]pyrazine Scaffold Research

The study of pyrido[1,2-a]pyrazine scaffolds is a subset of the broader field of heterocyclic chemistry, which has its roots in the 19th century. The synthesis and exploration of pyrazine (B50134) derivatives, a key component of the pyrido[1,2-a]pyrazine system, gained significant momentum throughout the 20th century as synthetic methodologies advanced. The pyrido[1,2-a]pyrazine framework is part of a larger family of bicyclic systems with a bridgehead nitrogen atom, which are of interest due to their unique physicochemical properties. researchgate.net Research into related structures, such as pyrido[1,2-a]pyrimidines, has highlighted the therapeutic potential of this class of compounds, driving further investigation into similar scaffolds like pyrido[1,2-a]pyrazine. researchgate.net The development of new synthetic strategies, including dipolar cyclization reactions, has more recently provided efficient pathways to construct pyrido[1,2-a]pyrazine derivatives, expanding the accessibility of these compounds for academic and industrial research. mdpi.com

Significance of the Octahydro-1H-pyrido[1,2-a]pyrazine Core in Heterocyclic Chemistry

The this compound core is a notable scaffold in heterocyclic chemistry due to its structural characteristics that make it a valuable component in drug design. cymitquimica.com As a fully saturated system, it provides a three-dimensional structure that can be strategically modified to interact with biological targets. ontosight.ai

A key area where the significance of this core is highlighted is in "scaffold hopping." Researchers have successfully replaced other heterocyclic systems, such as the octahydroquinolizine core, with the this compound scaffold. This substitution has led to the development of compounds with improved selectivity and high affinity for specific biological targets, such as the µ-opioid receptor. nih.gov This approach demonstrates the utility of the this compound core in refining the pharmacological profiles of potential drug candidates. nih.gov

The unique arrangement of nitrogen atoms within this fused ring system allows for diverse intermolecular interactions, which are critical for binding to biological macromolecules. This inherent versatility makes the this compound scaffold a "privileged scaffold" in medicinal chemistry, meaning it can serve as a basis for developing ligands for multiple, and sometimes unrelated, biological targets.

Overview of Academic Applications and Research Trajectories

Academic research on this compound and its derivatives has primarily focused on its potential in medicinal chemistry. ontosight.ai The core structure is of interest for its potential pharmacological activities, and studies have investigated its interactions with various receptors and enzymes. ontosight.ai

One major research trajectory involves its use in the development of opioid receptor antagonists. nih.govnih.govacs.org Researchers have synthesized and evaluated a series of derivatives for their binding affinity and functional activity at µ, κ, and δ opioid receptors. nih.govacs.org For instance, the replacement of an octahydroquinolizine template with the this compound scaffold resulted in a compound with high affinity for the µ-opioid receptor and potent antagonist activity. nih.gov

Another significant area of investigation is its application as a scaffold for adenosine (B11128) A2A receptor (AA2AR) antagonists, which are being explored as potential treatments for Parkinson's disease. ingentaconnect.com The incorporation of the (S)-octahydro-1H-pyrido[1,2-a]pyrazine moiety into the side chain of other heterocyclic nuclei has led to the development of highly potent and selective AA2AR antagonists. ingentaconnect.com

Furthermore, derivatives of the related 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione have been investigated as gamma-secretase modulators, which could have implications for the treatment of Alzheimer's disease. google.com

Current and future research is likely to continue exploring the synthesis of novel derivatives of this compound to further understand its structure-activity relationships and to develop new therapeutic agents for a range of diseases. ontosight.aiwustl.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B1149051 Octahydro-1h-pyrido[1,2-a]pyrazine CAS No. 150208-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386908
Record name octahydro-1h-pyrido[1,2-a]pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-75-5
Record name octahydro-1h-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,4-Diazabicyclo[4.4.0]decane
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the Octahydro-1H-pyrido[1,2-a]pyrazine Core

The construction of the this compound scaffold can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, and stereocontrol. These methods range from traditional multi-step sequences to more convergent one-pot reactions.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a reliable and often highly adaptable route to the this compound core. These approaches allow for the sequential introduction of desired functionalities and stereocenters.

A notable example involves the synthesis of derivatives starting from a substituted piperidine (B6355638). For instance, the condensation of (3R,4R)-tert-butyl 4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-carboxylate with tert-butylchlorodimethylsilane, followed by a series of transformations, leads to the formation of the bicyclic pyrazine (B50134) system. acs.org This multi-step process allows for precise control over the stereochemistry of the final product.

Another established multi-step approach begins with (-)-2-cyano-6-phenyloxazolopiperidine. epa.govresearchgate.net This chiral starting material is converted into a diamino alcohol, which then undergoes cyclization to form the octahydro-2H-pyrido[1,2-a]pyrazine ring system. epa.govresearchgate.net This method highlights the use of chiral precursors to generate optically pure products.

Reductive Cyclization Strategies

Reductive cyclization offers a more convergent approach to the this compound core. This strategy typically involves the formation of a precursor containing both the piperidine and pyrazine ring components in a linear or partially cyclized form, followed by a reduction step that induces cyclization.

One such strategy involves the cyclization of bromo- or chloroamides derived from a diamino alcohol. epa.govresearchgate.net The subsequent reduction of the resulting amide carbonyl group and cyclization leads to the formation of the octahydro-2H-pyrido[1,2-a]pyrazine skeleton. epa.govresearchgate.net

One-Pot Multicomponent Reaction Methodologies

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules like this compound. These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, avoiding the isolation of intermediates.

While specific MCRs for the direct synthesis of the parent this compound are not extensively detailed in the provided results, the principles of MCRs are well-established for constructing related heterocyclic systems. sioc-journal.cnbiointerfaceresearch.comosi.lvrsc.org For instance, the synthesis of pyrazole (B372694) derivatives has been achieved through a one-pot reaction of hydrazine (B178648) hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This demonstrates the potential for developing similar MCRs for the this compound core. A serendipitous one-pot synthesis of the related octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, highlighting the potential for unexpected and efficient routes to such bicyclic systems. researchgate.netrsc.org

Asymmetric Synthesis of Chiral this compound Enantiomers

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of asymmetric synthetic methods to obtain enantiomerically pure this compound derivatives is of paramount importance.

Enantioselective Synthesis via Chiral Precursors

A common and effective strategy for asymmetric synthesis involves the use of chiral starting materials that are readily available from the chiral pool.

As previously mentioned, the synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been successfully achieved starting from (-)-2-cyano-6-phenyloxazolopiperidine. epa.govresearchgate.net The inherent chirality of this starting material directs the stereochemical outcome of the subsequent reactions, leading to the formation of a specific enantiomer of the final product.

Similarly, the use of (3R,4R)-tert-butyl 4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-carboxylate as a chiral precursor ensures the enantiopurity of the resulting this compound derivatives. acs.org

Stereochemical Control in Cyclization Reactions

Achieving stereochemical control during the cyclization step is another critical aspect of asymmetric synthesis. The conformation of the cyclizing intermediate and the reaction conditions can significantly influence the stereochemical outcome.

In the synthesis of (4R, 9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazine, the cyclization of the amino alcohol precursor proceeds with a high degree of stereocontrol, leading to the desired diastereomer. epa.govresearchgate.net The stereocenters present in the starting material guide the formation of the new stereocenter at the ring junction during the cyclization process.

Derivatization Strategies for Structural Modification of this compound

Structural modifications of the this compound skeleton are primarily aimed at modulating its pharmacological profile. These strategies involve introducing diverse substituents, functionalizing specific positions on the rings, and creating derivatives like salts or prodrugs to enhance research utility.

The introduction of aromatic and heterocyclic moieties to the this compound core is a common strategy to develop ligands for various receptors. Research has shown that substitution with carbocyclic and heterocyclic aromatic rings can yield compounds with significant affinity for dopamine (B1211576) and serotonin (B10506) receptors. For instance, a series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been prepared, including a derivative with multiple phenyl groups, (4R, 9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazine. epa.gov This was achieved through the cyclization of an amino alcohol precursor. epa.gov

In another study focused on developing mu-opioid receptor antagonists, the this compound scaffold was used as a replacement for an octahydroquinolizine template. nih.gov This work led to the synthesis of derivatives with substituents such as a 2-chlorobenzyl group at the N2 position, demonstrating the scaffold's versatility in accommodating bulky aromatic groups. nih.gov

Table 1: Examples of Aromatic and Heterocyclic Substituted Derivatives
Derivative NameSubstituent(s)Ring Position(s)Reference
(4R, 9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazinePhenyl1, 4 epa.gov
3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol2-chlorobenzyl, 3-hydroxyphenyl, methyl2, 8, 7, 8 nih.gov

Targeted functionalization at specific ring positions, particularly at the 2 and 7 positions, has been a key strategy for developing potent receptor ligands. Patents describe a range of 2,7-disubstituted derivatives where aryl groups are attached, often via a linker, to modulate activity at dopamine and serotonin receptors.

A notable example of multi-position substitution comes from research on mu-opioid receptor antagonists. The compound 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol showcases functionalization at positions 2, 7, and 8. nih.gov This compound exhibited high affinity for the mu-opioid receptor, highlighting the importance of substitution patterns around the bicyclic core for achieving desired biological activity. nih.gov The synthesis of such complex molecules demonstrates the chemical tractability of the octahydropyrido[1,2-a]pyrazine system for creating diverse chemical libraries.

Table 2: Substitution Patterns and Their Biological Targets
Substitution PatternExample CompoundBiological TargetReference
2, 7, 8-substitution3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenolMu-opioid receptor nih.gov
2, 7-disubstitutionGeneral Formula with Ar and Ar1 groupsDopamine and Serotonin receptors

The conversion of a parent compound into a salt is a standard method in pharmaceutical chemistry to improve properties such as solubility, stability, and ease of handling for research purposes. The basic nitrogen atoms within the this compound structure make it amenable to salt formation with various acids. A commercially available example is Octahydro-pyrido[1,2-a]pyrazine dihydrochloride, which is supplied as an off-white solid. sigmaaldrich.com This salt form enhances the water solubility of the parent compound, facilitating its use in aqueous biological assays.

Prodrug strategies, which involve chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties, are also applicable to this scaffold. nih.gov While specific prodrugs of this compound are not extensively detailed in the surveyed literature, the principles of prodrug design are well-established. baranlab.org For instance, ester or amide derivatives could be synthesized to enhance lipophilicity and membrane permeability, which are then cleaved in vivo by metabolic enzymes to release the active parent compound. nih.govbaranlab.org The development of phosphoramidate (B1195095) prodrugs, known as ProTides, represents another advanced strategy, particularly for nucleotide mimetics, to bypass rate-limiting phosphorylation steps in vivo. youtube.com

Mechanistic Studies of this compound Forming Reactions

Understanding the mechanisms behind the formation of the this compound ring system is essential for developing efficient and stereocontrolled synthetic routes.

One established method involves the asymmetric synthesis from a chiral precursor, (-)-2-cyano-6-phenyloxazolopiperidine. epa.gov In this multi-step process, the core bicyclic structure is formed through the cyclization of bromo- or chloroamides, which are themselves derived from a diamino alcohol intermediate. epa.gov This pathway provides control over the stereochemistry of the final product.

More recent research has uncovered novel, more direct routes. A serendipitous one-pot synthesis of the related octahydro-2H-pyrazino[1,2-a]pyrazine core was discovered during a nitro-Mannich reaction. rsc.orgresearchgate.net The proposed mechanism involves an unexpected displacement of a nitro group. rsc.org This reaction represents a highly efficient method for accessing this type of heterobicyclic system. rsc.orgresearchgate.net

Another mechanistic approach involves a tandem iminium cyclization and Smiles rearrangement. nih.gov In this process, the reaction of pyridinyloxyacetaldehyde with a primary amine, catalyzed by an acid like TFA or a Lewis acid like TiCl4, generates the novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold. nih.gov While the final scaffold differs slightly, the underlying principles of iminium ion formation and intramolecular cyclization are relevant to the synthesis of related pyrido-pyrazine systems. These mechanistic insights provide a foundation for designing new synthetic strategies toward this important class of compounds.

Structure Activity Relationship Sar and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of octahydro-1H-pyrido[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core structure. Research into its use as a scaffold for μ-opioid receptor antagonists has demonstrated the importance of specific substitutions. In one such study, the this compound template was used to replace an octahydroquinolizine core in a series of compounds. nih.gov

Key findings from this research highlight that:

The bicyclic scaffold serves as a constrained platform. nih.gov

A phenol (B47542) group attached to the C8 position is a critical feature for interaction with the μ-opioid receptor. nih.gov

Substituents on the nitrogen at the N2 position significantly influence binding affinity and selectivity. For instance, a 2-chlorobenzyl group at this position was found to be favorable. nih.gov

This is exemplified by the compound 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol, which demonstrated high affinity and potent antagonist activity at the μ-opioid receptor. nih.gov Furthermore, patents describe derivatives substituted at the 2 and 7 positions as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, where the aromatic rings (Ar and Ar1) and the linker (A) are crucial determinants of activity. google.comgoogle.com

Research Findings on Key Structural Features
Compound/SeriesKey Structural FeatureBiological TargetFindingSource
Compound 36This compound scaffold with specific substitutionsμ-opioid receptorExhibited high binding affinity (Ki = 0.47 nM) and potent antagonist activity (IC50 = 1.8 nM). nih.gov nih.gov
2,7-substituted derivativesSubstitutions at positions 2 and 7 with various aromatic ringsSerotonin and Dopamine receptorsAct as ligands for these CNS receptors. google.comgoogle.com google.comgoogle.com

Impact of Stereochemistry on Pharmacological Profiles

The rigid, fused-ring system of this compound contains multiple stereocenters, making the stereochemistry of the molecule a critical factor in its pharmacological profile. The specific three-dimensional arrangement of atoms and substituents dictates how the molecule fits into and interacts with the binding pocket of a biological target.

Different stereoisomers can exhibit vastly different binding affinities, efficacies, and selectivities. For example, the synthesis of specific isomers such as (8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol demonstrates the focus on isolating stereochemically pure compounds for evaluation. bldpharm.com The development of antagonists for the μ-opioid receptor originated from constrained analogues of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, underscoring the foundational importance of stereochemical configuration for receptor interaction. nih.gov A complex derivative, (1R)-1-{4-[(9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-2-yl]phenyl}-2-phenyl-1,2,3,4-tetrahydroisoquinolin-6-ol, highlights the use of a specific stereoisomer, in this case the (9aS) form, in the design of bioactive molecules. drugbank.com Consequently, controlling the stereochemistry is a crucial aspect of designing selective and potent ligands based on this scaffold.

Rational Design of Novel this compound Analogues

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of their biological target. The this compound scaffold has been successfully utilized in such campaigns.

A clear example of this is the rational design of novel μ-opioid receptor antagonists. nih.gov Researchers identified a potent constrained analogue of an existing series, which featured an octahydroquinolizine core. nih.gov Based on this lead structure, they rationally designed a new series of antagonists by replacing the octahydroquinolizine template with the this compound scaffold. nih.gov The objective was to explore new chemical space while maintaining the key pharmacophoric elements, aiming for improved affinity and selectivity. This strategic modification led to the identification of a new lead compound (compound 36) with sub-nanomolar affinity for the μ-opioid receptor and an improved selectivity profile against κ- and δ-opioid receptors. nih.gov This process demonstrates how the scaffold can be used to systematically modify existing pharmacophores to achieve desired therapeutic properties.

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, facilitating the lead optimization process by providing insights into ligand-receptor interactions at an atomic level. uni-bonn.denih.gov These methods are applied to predict binding modes, estimate binding affinities, and guide the design of new analogues with improved pharmacological properties. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method is employed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For this compound derivatives, docking simulations can elucidate how these compounds fit into the binding sites of targets like the μ-opioid or serotonin receptors. google.comnih.gov By visualizing the binding pose, medicinal chemists can make rational decisions about which modifications to the scaffold are likely to enhance binding affinity or selectivity. nih.gov The process allows for the virtual screening of numerous potential analogues, prioritizing the most promising candidates for synthesis and biological testing. semanticscholar.org

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex. nih.gov MD simulations analyze the movements of the ligand and receptor over time, providing insights into the stability of the predicted binding mode and revealing conformational changes that may occur upon binding. nih.gov For this compound analogues, conformational analysis is crucial for understanding the accessible shapes of the molecule, while MD simulations can confirm that the ligand remains stably bound in the active site. nih.gov These simulations are computationally intensive but provide a more accurate assessment of the ligand-receptor interaction than docking alone. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study of this compound analogues, various physicochemical properties (descriptors) of the molecules would be calculated. These descriptors, which can represent steric, electronic, and hydrophobic characteristics, are then used to build a statistical model that relates them to an experimental endpoint, such as binding affinity (Ki) or functional activity (IC50). nih.gov Once a robust QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby guiding the design process and prioritizing synthetic efforts towards compounds with the highest predicted potency.

Advanced Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Octahydro-1H-pyrido[1,2-a]pyrazine, offering detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.

In a typical ¹H NMR spectrum of a related derivative, the protons on the saturated rings would appear in the upfield region, generally between 1.0 and 4.0 ppm. The chemical shifts are influenced by the local electronic environment and the stereochemical relationship between protons. Protons adjacent to the nitrogen atoms are expected to be deshielded and thus resonate at a lower field.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The saturated carbons of the piperidine (B6355638) and pyrazine (B50134) rings would exhibit signals in the aliphatic region of the spectrum, typically between 20 and 70 ppm. Carbons directly bonded to nitrogen atoms will appear at the lower end of this range due to the electronegativity of nitrogen.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives (Note: These are generalized ranges and can vary based on the specific derivative and solvent used.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Piperidine Ring CH₂1.2 - 1.920 - 35
Pyrazine Ring CH₂ (non-bridgehead)2.5 - 3.545 - 55
Bridgehead CH2.8 - 3.855 - 65
CH₂ adjacent to N2.5 - 3.845 - 60

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₆N₂, the expected exact mass would be approximately 140.1313 g/mol .

Electron Ionization (EI) is a common ionization technique that can lead to extensive fragmentation, providing a "fingerprint" of the molecule. The fragmentation pattern of this compound would likely involve the cleavage of C-C and C-N bonds within the ring system, leading to the formation of characteristic fragment ions. The base peak in the mass spectrum would correspond to the most stable fragment ion.

Coupling mass spectrometry with chromatographic techniques such as High-Performance Liquid Chromatography (HPLC/MS, LC-MS) or Gas Chromatography (GC-MS) allows for the separation of complex mixtures and the individual analysis of each component, which is invaluable for purity assessment and metabolite identification.

Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: This table presents hypothetical fragments based on the structure.)

m/zPossible Fragment Structure
140[M]⁺ (Molecular Ion)
111[M - C₂H₅]⁺
97[M - C₃H₇]⁺
83[C₅H₉N]⁺
70[C₄H₈N]⁺

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its saturated C-H and C-N bonds.

Key vibrational modes would include C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ range. The absence of characteristic absorptions for functional groups such as C=O (carbonyl) or N-H (for secondary amines, if unsubstituted) would confirm the saturated, tertiary amine nature of the core structure. The stereochemistry of the ring fusion can also influence the IR spectrum, particularly in the "Bohlmann bands" region (2700-2800 cm⁻¹), which can be indicative of a trans-fused ring system in similar structures. rsc.org

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H Stretch (aliphatic)2850 - 3000
C-H Bend1350 - 1470
C-N Stretch1000 - 1250

Chromatographic Purity and Separation Techniques (e.g., HPLC, UPLC, GC FID)

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer, would be a standard approach. The purity is determined by integrating the peak area of the main compound and any impurities detected by a UV or mass spectrometric detector.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for the separation. The area percentage of the peak corresponding to this compound would provide a measure of its purity.

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a chiral molecule like an enantiomerically pure derivative of this compound, single-crystal X-ray diffraction analysis would be the gold standard for unambiguously establishing its absolute configuration.

Emerging Research Directions and Future Perspectives

Development of Octahydro-1H-pyrido[1,2-a]pyrazine-Based Therapeutics

A significant area of research focuses on designing and developing novel therapeutics by modifying the this compound core. One prominent avenue has been the creation of μ-opioid receptor antagonists. nih.govnih.gov Scientists have systematically replaced the octahydroquinolizine template of known opioid antagonists with the this compound scaffold. nih.govnih.gov This strategic substitution has led to the identification of potent and selective antagonists.

For instance, early modifications showed that the unsubstituted NH analogue (compound 5) displayed high affinity for the μ-opioid receptor. nih.gov Further exploration into substituting the NH functionality and other positions on the scaffold revealed that the presence and correct orientation of a lipophilic substituent, such as a benzyl (B1604629) group, are crucial for strong μ-opioid receptor binding and antagonist activity. nih.gov This structure-activity relationship (SAR) study led to the discovery of compound 36, which not only has a high affinity for the μ-opioid receptor but also an improved selectivity profile over κ- and δ-opioid receptors. nih.govnih.gov

Table 1: Pharmacological Data of Selected this compound Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare octahydro-1H-pyrido[1,2-a]pyrazine derivatives?

  • Methodological Answer: A key approach involves Pd-catalyzed cross-coupling reactions and electrophilic functionalization of pyrrolo[1,2-a]pyrazine precursors. For example, double cyclization strategies using o-phenylenediamines under acidic conditions (e.g., TFA/DMSO or DBSA/toluene) yield hybrid benzoimidazole-pyrrolo[1,2-a]pyrazine structures with good regioselectivity . Advanced asymmetric synthesis methods, such as iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts, enable enantioselective production of chiral tetrahydropyrrolo derivatives (up to 95% ee) by optimizing reaction additives like Cs₂CO₃ to suppress racemization .

Q. How are structural and stereochemical features of this compound derivatives validated?

  • Methodological Answer: X-ray crystallography is critical for unambiguous structural confirmation, as demonstrated for compounds like 8c (CCDC 1919367) . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS-ESI-QTOF) are routinely used to verify molecular integrity, with specific shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and isotopic patterns confirming substituent placement .

Q. What in vitro assays are used to screen opioid receptor binding affinity for these compounds?

  • Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., [³H]DAMGO for μ-opioid receptors) quantify Ki values. Functional activity is assessed via [³⁵S]GTPγS assays to determine agonist/antagonist efficacy (IC₅₀). For example, compound 10 showed Ki = 0.47 nM (μ receptor) and Ke = 1.8 nM in GTPγS tests, highlighting its potent antagonism .

Advanced Research Questions

Q. How can structural modifications enhance μ-opioid receptor selectivity over δ/κ subtypes?

  • Methodological Answer: Bioisosteric replacement and N-alkylation strategies improve selectivity. Replacing a methylene group with NH in compound 9 increased μ-receptor affinity (Ki = 3.6 nM) while reducing δ/κ binding. Further N-3-chlorobenzyl substitution (compound 10) enhanced μ-selectivity (Ki μ/δ = 0.47/57 nM) by optimizing steric and electronic interactions with receptor subpockets .

Q. What role does stereochemistry play in the pharmacological activity of chiral derivatives?

  • Methodological Answer: Enantiomeric purity directly impacts receptor interaction. For instance, iridium-catalyzed asymmetric hydrogenation produces (R)- and (S)-configured tetrahydropyrrolo derivatives, with the (R)-enantiomer of compound 36 showing 10-fold higher μ-receptor binding than its counterpart. Stereochemical analysis via chiral HPLC or circular dichroism is essential for correlating configuration with activity .

Q. How can contradictory binding data between structurally similar analogs be resolved?

  • Methodological Answer: Discrepancies often arise from subtle differences in substituent positioning or assay conditions. For example, regioisomers 8c and 8e (from unsymmetrical o-phenylenediamines) showed divergent biological profiles despite similar scaffolds. Comparative molecular field analysis (CoMFA) and molecular docking can identify critical binding residues (e.g., transmembrane helices 2/3 in μ receptors) to rationalize such variations .

Q. What strategies optimize photophysical properties in hybrid benzoimidazole-pyrrolo[1,2-a]pyrazine systems?

  • Methodological Answer: Electron-withdrawing groups (e.g., bromo or nitro substituents) at positions 9 and 10 enhance fluorescence quantum yields by stabilizing excited states. For example, 8x (9,10-dibromo derivative) exhibited blue-shifted emission (λem = 450 nm) compared to unsubstituted analogs, attributed to reduced π-π stacking interactions .

Methodological Notes

  • Synthetic Protocols : Optimize reaction time and temperature to prevent racemization in asymmetric syntheses .
  • Data Interpretation : Use Schild analysis to distinguish competitive vs. allosteric antagonism in functional assays .
  • Structural Analysis : Employ density functional theory (DFT) to predict electronic effects of substituents on receptor binding .

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